3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid
Overview
Description
3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid is a chemical compound with the molecular formula C15H12O6 . It can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .
Scientific Research Applications
Unidirectional Crystal Growth
BTA-93’s anisotropic crystal growth is significant for applications such as light output and pulse shape responses . Understanding its unidirectional/uniaxial growth can inform material design and optimization.
Comparison with Other Nucleating Agents
Comparative studies have investigated BTA-93 alongside other nucleating agents. For instance, its effects on iPP properties were compared with those of Millad 3988, a highly effective commercial nucleating agent .
Supramolecular Polymers
Beyond nucleation, benzene-1,3,5-tricarboxamide derivatives (such as BTA-93) play a crucial role in supramolecular self-assembly behavior. Their simple structure and accessibility make them valuable in various scientific disciplines .
Mechanism of Action
Target of Action
It’s worth noting that benzene-1,3,5-tricarboxamides (btas), which are structurally similar to this compound, are known for their tendencies to form functional soft-materials by virtue of their complementary hydrogen bonding .
Mode of Action
Benzene-1,3,5-triyl triformate (tfben), a related compound, has been demonstrated to be an efficient and non-reacting co source for carbonylation reactions . This suggests that 1,3,5-Tricarboxyvinylbenzene might interact with its targets in a similar manner, potentially participating in carbonylation reactions.
Biochemical Pathways
It’s worth noting that the compound might be involved in carbonylation reactions, as suggested by the behavior of related compounds .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
properties
IUPAC Name |
(E)-3-[3,5-bis[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-13(17)4-1-10-7-11(2-5-14(18)19)9-12(8-10)3-6-15(20)21/h1-9H,(H,16,17)(H,18,19)(H,20,21)/b4-1+,5-2+,6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJYITDWCXDYQZ-GZDDRBCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=CC(=O)O)C=CC(=O)O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1/C=C/C(=O)O)/C=C/C(=O)O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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